molecular formula C23H30N4O3 B5973465 1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one

1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one

Cat. No.: B5973465
M. Wt: 410.5 g/mol
InChI Key: HCRLNXFHUZZKLW-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperidine ring, and an indole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and piperidine intermediates, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholin-4-ylethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: This compound shares a similar indole and morpholine structure but differs in the cyclopropyl moiety.

    N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: This compound features a benzothiazole ring instead of the piperidine and indole moieties.

Uniqueness

1-(2-Morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one is unique due to its combination of morpholine, piperidine, and indole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-5-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c28-22-6-5-17(15-26(22)10-9-25-11-13-30-14-12-25)23(29)27-8-7-19-18-3-1-2-4-20(18)24-21(19)16-27/h1-4,17,24H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLNXFHUZZKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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